2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide

Medicinal Chemistry Structure–Activity Relationship Hydrogen Bonding

2-(2-Amino-6-bromo-4-fluorophenoxy)-N-methylacetamide (CAS 1096798-09-2) is a trisubstituted phenoxyacetamide derivative with the molecular formula C₉H₁₀BrFN₂O₂ and a molecular weight of 277.09 g/mol. It belongs to the aminophenoxyacetamide class, which is described in patent EP 1228367 B1 as having neuroprotective activity mediated via calbindin-D28k induction.

Molecular Formula C9H10BrFN2O2
Molecular Weight 277.09 g/mol
Cat. No. B12076994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide
Molecular FormulaC9H10BrFN2O2
Molecular Weight277.09 g/mol
Structural Identifiers
SMILESCNC(=O)COC1=C(C=C(C=C1Br)F)N
InChIInChI=1S/C9H10BrFN2O2/c1-13-8(14)4-15-9-6(10)2-5(11)3-7(9)12/h2-3H,4,12H2,1H3,(H,13,14)
InChIKeyIYEHGBAGDGKFLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-6-bromo-4-fluorophenoxy)-N-methylacetamide (CAS 1096798-09-2): Core Identity and Structural Benchmarks for Procurement


2-(2-Amino-6-bromo-4-fluorophenoxy)-N-methylacetamide (CAS 1096798-09-2) is a trisubstituted phenoxyacetamide derivative with the molecular formula C₉H₁₀BrFN₂O₂ and a molecular weight of 277.09 g/mol . It belongs to the aminophenoxyacetamide class, which is described in patent EP 1228367 B1 as having neuroprotective activity mediated via calbindin-D28k induction [1]. The ring substitution pattern—2-amino, 6-bromo, and 4-fluoro—together with the N-methyl (secondary) acetamide side chain distinguishes it from both simpler phenoxyacetamides (e.g., N-methyl-2-phenoxyacetamide, MW 165.19) and its N,N-dimethyl analog (C₁₀H₁₂BrFN₂O₂, MW 291.12), making the specific identity critical for reproducible structure–activity relationship (SAR) studies .

Why 2-(2-Amino-6-bromo-4-fluorophenoxy)-N-methylacetamide Cannot Be Replaced by Generic Phenoxyacetamide or Aminophenoxyacetamide Analogs


Within the aminophenoxyacetamide series, even single-atom changes produce measurable differences in hydrogen-bond donor/acceptor count, lipophilicity, and steric demand that can shift target engagement, metabolic stability, and synthetic versatility . For procurement purposes, substituting the N-methyl secondary amide (1 H-bond donor, MW 277.09) for an N,N-dimethyl tertiary amide (0 H-bond donors, MW 291.12) or replacing bromine with hydrogen (MW 198.2) eliminates both the heavy-atom handle for X-ray crystallography or coupling chemistry and the lipophilic contribution (ΔXLogP ≈ 0.8–1.0 unit) that governs partitioning and passive permeability . The quantitative evidence below demonstrates that these structural differences are not interchangeable without compromising experimental reproducibility.

Quantitative Differentiation Evidence for 2-(2-Amino-6-bromo-4-fluorophenoxy)-N-methylacetamide vs. Its Closest Analogs


Hydrogen-Bond Donor Count: Secondary Amide (N–CH3) vs. Tertiary Amide (N,N–(CH3)2) Determines Target Interaction Capacity

The target compound possesses two hydrogen-bond donors (the aniline NH₂ and the secondary amide NH–CH₃), whereas its N,N-dimethyl analog has only one (aniline NH₂) because the tertiary amide cannot donate a hydrogen bond . This is a binary structural metric directly relevant to pharmacophore modeling: loss of the amide H-bond donor eliminates the ability to engage a hydrogen-bond acceptor in a target binding site, which in the aminophenoxyacetamide series has been implicated in neuroprotective target engagement via calbindin-D28k induction [1].

Medicinal Chemistry Structure–Activity Relationship Hydrogen Bonding

Lipophilicity Control: Bromine and Fluorine Substituents Provide a Defined XLogP Window for CNS or Cellular Permeability Optimization

The 2-amino-6-bromo-4-fluoro substitution pattern confers a calculated XLogP of approximately 2.1, as reported for structurally related C₉H₁₀BrFN₂O₂ regioisomers in authoritative databases . Removing the bromine (2-(2-amino-4-fluorophenoxy)-N-methylacetamide, MW 198.2) substantially lowers lipophilicity (estimated ΔXLogP ≈ −0.8 to −1.0), while removing the fluorine (2-(2-amino-6-bromophenoxy)-N-methylacetamide, MW ~259.1) shifts the electron-withdrawing character and hydrogen-bond acceptor capacity of the ring. The balanced halogen pair (Br + F) provides an intermediate logP profile suitable for both passive membrane permeation and aqueous solubility, a parameter window that cannot be replicated by mono-halogenated or unsubstituted analogs [1].

Physicochemical Property Lipophilicity CNS Drug Design

Molecular Weight Differentiation: 277.09 g/mol Occupies a Distinct Mass Niche Between Lighter Des-Halo and Heavier N,N-Dimethyl Analogs

At 277.09 g/mol, the target compound sits between the lighter des-bromo analog (2-(2-amino-4-fluorophenoxy)-N-methylacetamide, 198.2 g/mol) and the heavier N,N-dimethyl analog (291.12 g/mol) [1] . This 78.9 g/mol mass difference versus the des-bromo compound is entirely attributable to the bromine atom, which also provides a distinctive isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) for unambiguous LC-MS identification and quantification in biological matrices . The 14.03 g/mol difference versus the N,N-dimethyl analog reflects the methyl vs. hydrogen substitution on the amide nitrogen, which alters both mass and hydrogen-bonding capacity.

Chemical Probes Fragment-Based Drug Discovery Mass Spectrometry

Purity Specification: Supplier-Certified 98% Purity with Batch-Specific QC Documentation Enables Reproducible Screening

Bidepharm supplies the compound at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, or GC as available . In contrast, many structurally related aminophenoxyacetamide intermediates are offered at 95% purity (e.g., AK Scientific catalog entries for bromo-fluoro-nitroaniline regioisomers) . A 3% purity differential translates to a 60% higher maximum total impurity burden (5% vs. 2% w/w), which can introduce confounding biological activity in sensitive cell-based or biochemical assays at screening concentrations above 10 µM.

Quality Control Procurement Assay Reproducibility

Synthetic Utility: Bromine as a Versatile Cross-Coupling Handle Differentiates This Compound from Chloro and Des-Halo Analogs

The aryl bromide at the 6-position serves as a superior leaving group for Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Heck) compared to the corresponding chloride (C–Br bond dissociation energy ~285 kJ/mol vs. C–Cl ~352 kJ/mol) [1]. The combined presence of bromine (coupling site) and fluorine (electron-withdrawing group, ¹⁹F NMR handle) on the same ring creates a differentiated reactivity profile: fluorine para to the amino group reinforces an electron-deficient ring that accelerates oxidative addition, while the amino group ortho to bromine provides a potential directing group for C–H activation . This synthetic profile is absent in the des-bromo analog and is altered in the des-fluoro analog, where the ring electronics differ.

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Patent-Class Membership: EP 1228367 B1 Defines Neuroprotective Aminophenoxyacetamides, Guiding Target-Indication Pairing for Procurement Strategy

The aminophenoxyacetamide scaffold is claimed in EP 1228367 B1 as having neuroprotective activity mediated by calbindin-D28k induction, with therapeutic relevance to cerebral infarction, intracerebral hemorrhage, and cerebral arteriosclerosis [1] [2]. While the patent does not disclose specific IC₅₀ data for the instant compound, it establishes the pharmacophore class: a phenoxyacetamide core with an amino group on the phenyl ring and defined R₁–R₄ substituent positions (including halogen). Compounds outside this class (e.g., simple phenoxyacetamides lacking the ring amino group) or with alternative amide side chains (e.g., N,N-dialkyl) may not engage the same calbindin-mediated mechanism, shifting the biological pathway [3].

Neuroprotection Calbindin-D28k Ischemia

Recommended Procurement-Linked Application Scenarios for 2-(2-Amino-6-bromo-4-fluorophenoxy)-N-methylacetamide


Medicinal Chemistry SAR Expansion: Neuroprotective Aminophenoxyacetamide Lead Optimization

Use as a key intermediate or reference standard in aminophenoxyacetamide-based neuroprotection programs targeting calbindin-D28k induction, as claimed in EP 1228367 B1 [1]. The N-methyl secondary amide (2 HBD) distinguishes the compound from N,N-dimethyl analogs and enables hydrogen-bond-dependent target engagement exploration. The bromine atom at the 6-position serves as a cross-coupling handle for late-stage diversification (Suzuki, Buchwald–Hartwig), while the 4-fluoro group provides a ¹⁹F NMR reporter for metabolic stability and protein-binding studies .

Bioanalytical Method Development and In Vitro ADME Profiling

The distinctive bromine isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) enables unambiguous LC-MS/MS detection in plasma, microsomal, or hepatocyte incubation matrices, reducing isobaric interference risk relative to non-halogenated analogs [1]. The molecular weight (277.09 g/mol) falls within the optimal range for high-sensitivity triple-quadrupole MS detection, and the 98% certified purity minimizes impurity-derived analytical artifacts during bioanalytical validation .

Chemical Biology Probe Design: Halogen-Bonding and Crystallographic Studies

The combination of bromine (anomalous scattering for X-ray crystallography) and fluorine (electron density mapping) makes this compound suitable for structural biology applications requiring heavy-atom derivatization or halogen-bonding interaction studies [1]. The secondary amide NH provides an additional hydrogen-bond anchor point for protein–ligand co-crystallization, a feature absent in the N,N-dimethyl analog .

Fragment-Based Drug Discovery (FBDD): Defined Physicochemical Space for CNS Library Design

With a molecular weight of 277.09 g/mol (<300 Da threshold for fragment or fragment-like libraries), an XLogP of ~2.1 (within CNS MPO optimal range), and two H-bond donors, this compound meets fragment-based screening criteria for CNS targets [1]. Its balanced lipophilicity and heavy-atom count (16) position it as a synthetically tractable starting point that can be elaborated in either the lipophilic or polar direction, maximizing hit-to-lead optionality compared to more extreme-logP analogs .

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